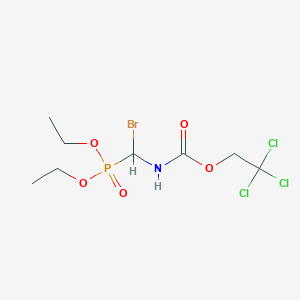
5,6-Diamino-4-thiouracil
Übersicht
Beschreibung
5,6-Diamino-4-thiouracil is a heterocyclic compound that belongs to the family of thiouracils. It is structurally related to uracil, a component of RNA, but features a sulfur atom replacing an oxygen atom and additional amino groups.
Wissenschaftliche Forschungsanwendungen
5,6-Diamino-4-thiouracil has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is employed in studies involving RNA modifications and interactions.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
Target of Action
5,6-Diamino-4-thiouracil is a specialty product for proteomics research . .
Mode of Action
It is known that thiouracil derivatives, such as propylthiouracil, inhibit the synthesis of thyroxine and the peripheral conversion of thyroxine to tri-iodothyronine . This action decreases thyroid hormone production
Biochemical Pathways
It’s known that thiouracil derivatives can affect the thyroid hormone synthesis pathway
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diamino-4-thiouracil typically involves the reaction of 6-amino-2-thiouracil with appropriate reagents. One method includes the reaction of 6-amino-2-thiouracil with benzo[1,2-b:5,4-b`]difuran-2-carboxylic acid in dimethylformamide at reflux in the presence of anhydrous potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Diamino-4-thiouracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide derivatives.
Reduction: Reduction reactions can convert it into different thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve solvents like dimethylformamide or ethanol and may require heating or reflux .
Major Products
The major products formed from these reactions include disulfide derivatives, thiol derivatives, and various substituted uracil compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Thiouracil: Similar in structure but lacks the amino groups at positions 5 and 6.
6-Propyl-2-thiouracil: Used as an antithyroid agent, differing in the substitution at position 6.
4-Thiouracil: Another thiouracil derivative with different substitution patterns.
Uniqueness
5,6-Diamino-4-thiouracil is unique due to the presence of amino groups at positions 5 and 6, which confer distinct chemical reactivity and biological activity compared to other thiouracil derivatives. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
5,6-diamino-4-sulfanylidene-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4OS/c5-1-2(6)7-4(9)8-3(1)10/h5H2,(H4,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWCTUJSEWZPNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=S)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586347 | |
| Record name | 5,6-Diamino-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40848-33-7 | |
| Record name | 5,6-Diamino-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















